N-(benzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound that features a benzothiazole ring, a phenyl group, and a pyridinylmethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been known to exhibit diverse biological activities, including antimicrobial, antifungal, and antitumor effects .
Mode of Action
It’s worth noting that thiazole derivatives have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antifungal, and antitumor effects .
Action Environment
It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including the presence of other molecules, ph, temperature, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms an intermediate, which is then further reacted under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization are often employed to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anti-tubercular agent.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)benzenesulfonamides: These compounds also exhibit antibacterial activity and share structural similarities with the title compound.
2-Phenylpyridine derivatives: These compounds are used in similar applications and have comparable chemical properties.
Uniqueness
N-(benzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-21(14-13-17-8-2-1-3-9-17)25(16-18-10-6-7-15-23-18)22-24-19-11-4-5-12-20(19)27-22/h1-12,15H,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMNFKAHZILPBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.